molecular formula C19H14BrN3O2S2 B5130276 N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide CAS No. 6413-04-3

N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B5130276
CAS No.: 6413-04-3
M. Wt: 460.4 g/mol
InChI Key: GPYUHOKTUFGOMW-UHFFFAOYSA-N
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Description

N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a bromophenyl group, and a carbamothioyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The intermediate product is then treated with 4-aminophenylthiourea to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-(4-bromophenyl)thiophene-2-carboxamide: Lacks the carbamothioyl linkage.

    N-(4-bromophenyl)benzamide: Contains a benzene ring instead of thiophene.

Uniqueness

N-[4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, bromophenyl group, and carbamothioyl linkage. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-[4-[(2-bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S2/c20-15-5-2-1-4-14(15)17(24)23-19(26)22-13-9-7-12(8-10-13)21-18(25)16-6-3-11-27-16/h1-11H,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUHOKTUFGOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367687
Record name STK083116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6413-04-3
Record name STK083116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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